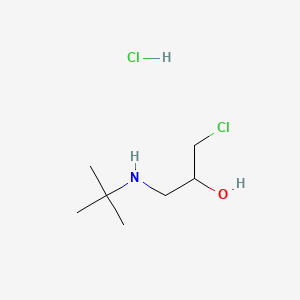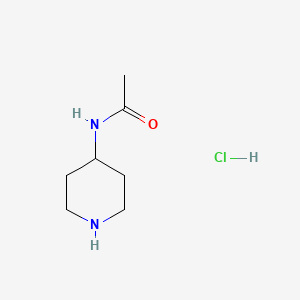
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
Übersicht
Beschreibung
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride (1-BAC-HCl) is an organic compound with a wide variety of applications in the scientific field. It is a colorless solid with a molecular weight of 182.62 g/mol and a melting point of approximately 181°C. 1-BAC-HCl is a hydrochloride salt of 1-(tert-butyl)-3-chloropropan-2-ol, and is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Research into the pharmacokinetics of this compound would involve studying its absorption, distribution, metabolism, and excretion (ADME). This is essential for drug development, as it informs dosing regimens and potential drug-drug interactions.
Each of these applications offers a unique perspective on the potential uses of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride in scientific research. The compound’s versatility highlights its importance in various fields of study. While the current information does not provide specific studies or data on these applications, they represent logical extensions of the compound’s chemical structure and pharmacological potential. Researchers interested in this compound should ensure rigorous experimental design and compliance with safety regulations due to the lack of extensive data on its properties .
Wirkmechanismus
Target of Action
The primary targets of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of neurotransmitters dopamine and norepinephrine from the synaptic cleft, thereby regulating their levels in the brain .
Mode of Action
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride acts as a nonselective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET) . By inhibiting these transporters, the compound prolongs the duration of action of dopamine and norepinephrine within the neuronal synapse, enhancing the downstream effects of these neurotransmitters .
Biochemical Pathways
The inhibition of dopamine and norepinephrine reuptake by 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride affects several biochemical pathways. These pathways are primarily related to mood regulation, reward, and addiction, given the critical role of dopamine and norepinephrine in these processes .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability. Oxidation of the 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride side chain results in the formation of a glycine conjugate of metachlorobenzoic acid, which is then excreted as the major urinary metabolite .
Result of Action
The molecular and cellular effects of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting the reuptake of dopamine and norepinephrine, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in mood and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXUJPJVNKCDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CCl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481848 | |
| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride | |
CAS RN |
41052-94-2 | |
| Record name | 41052-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)



![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)





![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)